molecular formula C19H23N3O2S B11087205 N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide

N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide

Cat. No.: B11087205
M. Wt: 357.5 g/mol
InChI Key: WYFPOZGKVICKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a 3-methylphenyl and a 4-propylphenoxyacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the 4-propylphenoxyacetyl intermediate: This step involves the reaction of 4-propylphenol with acetic anhydride in the presence of a catalyst to form 4-propylphenoxyacetyl.

    Coupling with 3-methylphenylhydrazine: The 4-propylphenoxyacetyl intermediate is then reacted with 3-methylphenylhydrazine under controlled conditions to form the desired hydrazinecarbothioamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Various nucleophiles, appropriate solvents, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interacting with cellular components: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-3-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide
  • 4,4′,4′′-tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine

Uniqueness

N-(3-methylphenyl)-2-[(4-propylphenoxy)acetyl]hydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[[2-(4-propylphenoxy)acetyl]amino]thiourea

InChI

InChI=1S/C19H23N3O2S/c1-3-5-15-8-10-17(11-9-15)24-13-18(23)21-22-19(25)20-16-7-4-6-14(2)12-16/h4,6-12H,3,5,13H2,1-2H3,(H,21,23)(H2,20,22,25)

InChI Key

WYFPOZGKVICKAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(=O)NNC(=S)NC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.